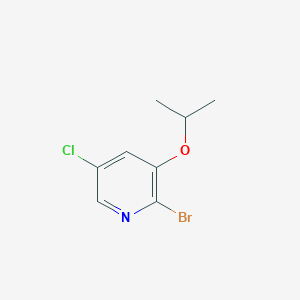

2-Bromo-5-chloro-3-isopropoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloro-3-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(10)4-11-8(7)9/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YODLEYOAGCVAEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(N=CC(=C1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 5 Chloro 3 Isopropoxypyridine and Analogous Pyridine Architectures

Strategic Retrosynthesis of 2-Bromo-5-chloro-3-isopropoxypyridine: Deconstructing Molecular Complexity

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, several disconnection strategies can be envisioned, primarily revolving around the sequential introduction of the halogen and isopropoxy substituents onto the pyridine (B92270) core.

A plausible retrosynthetic pathway could commence by disconnecting the C-O bond of the isopropoxy group, suggesting a nucleophilic aromatic substitution (SNAr) reaction. This would lead to a 2-bromo-5-chloro-3-halopyridine precursor, where a suitable leaving group at the 3-position is displaced by isopropoxide.

Alternatively, disconnection of the C-Br or C-Cl bonds could suggest electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM) pathways. For instance, the bromine atom at the 2-position could be introduced via lithiation and subsequent quenching with an electrophilic bromine source on a 5-chloro-3-isopropoxypyridine intermediate. Similarly, the chlorine atom at the 5-position could be installed via an electrophilic chlorination reaction.

The choice of the specific synthetic route will depend on the relative reactivity of the pyridine ring positions, the directing effects of the existing substituents, and the desired regioselectivity. The interplay between these factors is critical for achieving a successful and efficient synthesis.

Regioselective Halogenation and Alkoxylation Approaches to Substituted Pyridines

The precise installation of halogen and alkoxy groups onto the pyridine nucleus is a formidable challenge due to the electronic nature of the heterocycle. The nitrogen atom significantly influences the reactivity and regioselectivity of substitution reactions.

Direct Halogenation Protocols for Pyridine Nuclei: Challenges and Innovations

Direct halogenation of the pyridine ring can be challenging due to its electron-deficient nature, which deactivates it towards electrophilic attack compared to benzene. nih.govchemrxiv.orgnsf.gov

Electrophilic aromatic substitution on an unsubstituted pyridine ring is generally difficult and requires harsh reaction conditions. When it does occur, substitution is typically directed to the 3-position. The presence of activating groups, such as alkoxy substituents, can facilitate EAS reactions. An isopropoxy group at the 3-position is an ortho-, para-directing group. Therefore, in 3-isopropoxypyridine, electrophilic attack would be directed to the 2-, 4-, and 6-positions. The regioselectivity of halogenation will be influenced by both steric and electronic factors. For instance, bromination of 3-methoxypyridine (B1141550) with N-bromosuccinimide (NBS) has been shown to yield monobrominated derivatives. researchgate.net The reactivity of such substrates decreases in the order of amino > hydroxy > methoxy (B1213986). researchgate.net

| Reagent | Substrate | Product(s) | Reference |

| N-Bromosuccinimide (NBS) | 3-Methoxypyridine | 2-Bromo-3-methoxypyridine and other isomers | researchgate.net |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org A directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org An alkoxy group can act as a DMG, directing metalation to the 2- and 4-positions. For a substrate like 3-isopropoxypyridine, deprotonation would be expected to occur at the 2- or 4-position. Subsequent quenching of the resulting organolithium species with an electrophilic halogen source (e.g., C2Cl6 for chlorine or Br2 for bromine) would introduce a halogen at the desired position. This method offers high regioselectivity that is often complementary to EAS. wikipedia.org

| Directing Group | Position of Metalation | Subsequent Halogenation | Reference |

| 3-Isopropoxy | 2- or 4-position | Introduction of Cl or Br | wikipedia.orgbaranlab.org |

While less common for simple pyridines, oxidative halogenation methods can be employed for the introduction of halogens. These methods often involve the in-situ generation of a more reactive halogenating species. Furthermore, innovative strategies such as the Zincke imine route have been developed for the 3-selective halogenation of pyridines. nih.govchemrxiv.orgnsf.govresearchgate.netnih.gov This involves a ring-opening, halogenation, and ring-closing sequence, temporarily transforming the electron-deficient pyridine into a more reactive acyclic intermediate. nih.govchemrxiv.orgnsf.gov This approach allows for mild reaction conditions and high regioselectivity for the 3-position. nih.govchemrxiv.orgnsf.gov

Nucleophilic Aromatic Substitution (SNAr) Strategies for Halogen Displacements and Isopropoxy Installation

Nucleophilic aromatic substitution (SNAr) is a key method for introducing nucleophiles, such as alkoxides, onto halogenated pyridines. The reaction proceeds via an addition-elimination mechanism, and its feasibility is highly dependent on the presence of electron-withdrawing groups and the position of the leaving group.

For the synthesis of this compound, a potential SNAr approach would involve the displacement of a leaving group at the 3-position of a 2-bromo-5-chloropyridine (B189627) derivative by sodium isopropoxide. The success of this reaction would depend on the activation of the 3-position towards nucleophilic attack. The presence of two halogen atoms on the ring would increase its electrophilicity, making it more susceptible to nucleophilic attack. The regioselectivity of the substitution would be governed by the relative stability of the Meisenheimer intermediate formed upon nucleophilic addition at the different positions. Generally, nucleophilic attack is favored at the 2- and 4-positions of the pyridine ring. Therefore, installing the isopropoxy group at the 3-position via SNAr on a dihalopyridine might require specific substitution patterns that favor attack at this position or the use of a precursor where a good leaving group is already present at the 3-position, such as a nitro or sulfonate group, which could then be displaced.

A plausible precursor for an SNAr approach could be a 2,3,5-trihalopyridine. The relative reactivity of the halogens towards displacement would determine the outcome of the reaction. For instance, in polyfluorinated aromatic systems, fluoride (B91410) is often a good leaving group in SNAr reactions. mdpi.com

| Substrate | Nucleophile | Product |

| 2,5-Dichloro-3-nitropyridine | Sodium isopropoxide | 5-Chloro-3-isopropoxy-2-nitropyridine |

| 2-Bromo-5-chloro-3-fluoropyridine | Sodium isopropoxide | This compound |

Activation of Pyridine Ring for SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing halogenated pyridines. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, activates the ring towards nucleophilic attack. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, where the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitrogen atom. stackexchange.comyoutube.com

For an SNAr reaction to proceed, the pyridine ring must be sufficiently activated, typically by the presence of electron-withdrawing groups and a good leaving group (usually a halide). Halogenated pyridines are excellent substrates for SNAr reactions. youtube.com Further activation can be achieved through several methods:

Protonation or Lewis Acid Coordination : The nitrogen lone pair can be coordinated with a Brønsted or Lewis acid. acsgcipr.org This coordination enhances the electron deficiency of the entire pyridine ring, significantly increasing its reactivity towards nucleophiles. researchgate.net For instance, zinc-based Lewis acids have been shown to effectively activate pyridines for SNAr by binding to the ring nitrogen, thereby facilitating functionalization. nih.govsemanticscholar.org

π-Complexation with Metals : Transition metals can form π-complexes with the aromatic system, withdrawing electron density and activating the ring for substitution. This method can provide a degree of activation equivalent to one or two nitro groups. acsgcipr.org

The stability of the anionic intermediate, which involves breaking aromaticity, is the key determinant of the reaction's feasibility. The ability to place the negative charge on the electronegative nitrogen atom in intermediates resulting from attack at the C2 and C4 positions makes these sites highly favored for substitution. stackexchange.com

Optimization of Isopropoxylation Conditions

The introduction of an isopropoxy group onto a polychlorinated or brominated pyridine ring to form a compound like this compound via SNAr requires careful optimization of reaction conditions to ensure high yield and regioselectivity. Key parameters include the nucleophile source, solvent, temperature, and the nature of any directing groups.

Solvent and Base Selection : The choice of solvent is critical. Non-polar, aprotic solvents often favor specific regioselectivities. For example, in the substitution of 3-substituted 2,6-dichloropyridines, non-polar solvents were found to favor substitution at the chlorine ortho to the 3-substituent. colab.ws The alkoxide nucleophile is typically generated in situ or used as a pre-formed salt (e.g., sodium isopropoxide or potassium isopropoxide).

Counter-ion Effects : The alkali metal counter-ion of the alkoxide can play a crucial role in directing selectivity. Harder, more Lewis acidic cations like Li⁺ can coordinate to both the pyridine nitrogen and a directing group at the 3-position, leading to a cyclic transition state that favors substitution at an adjacent position. colab.ws Softer cations may lead to different selectivity.

Temperature : Reaction temperature must be controlled to manage selectivity and prevent side reactions. While higher temperatures can increase reaction rates, they may also lead to a loss of regioselectivity or decomposition.

The following interactive table illustrates hypothetical optimization parameters for the isopropoxylation of a generic dihalopyridine precursor.

| Entry | Isopropoxide Source | Solvent | Temperature (°C) | Yield (%) | Regioselectivity (desired:undesired) |

| 1 | Sodium Isopropoxide | Toluene | 80 | 65 | 85:15 |

| 2 | Potassium Isopropoxide | Toluene | 80 | 72 | 88:12 |

| 3 | Sodium Isopropoxide | THF | 65 | 58 | 70:30 |

| 4 | Lithium Isopropoxide | Toluene | 80 | 75 | >95:5 |

| 5 | Sodium Isopropoxide | DMSO | 100 | 85 | 50:50 |

This table is for illustrative purposes and does not represent actual experimental data.

C-H Functionalization as a Convergent Route to Halogenated and Alkoxypyridines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, avoiding the need for pre-functionalized starting materials. nih.gov This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more convergent route to polysubstituted pyridines.

Photoredox Catalyzed C-H Functionalization for Halogen and Alkoxy Incorporation

Visible-light photoredox catalysis provides a mild and efficient method for generating radical intermediates that can participate in C-H functionalization reactions. nih.govacs.org In the context of pyridine chemistry, this strategy often involves the single-electron reduction of a pyridinium (B92312) ion to generate a pyridinyl radical. nih.govresearchgate.net

The general mechanism proceeds as follows:

Pyridinium Formation : The pyridine substrate is protonated by an acid to form a pyridinium ion. researchgate.net

Photocatalytic Reduction : An excited photocatalyst reduces the pyridinium ion via single-electron transfer (SET), generating a neutral pyridinyl radical. nih.govresearchgate.net

Radical Generation : A second radical species (e.g., an alkyl, trifluoromethyl, or other functional group) is generated simultaneously through a separate photocatalytic event. nih.govacs.org

Radical-Radical Coupling : The pyridinyl radical and the second radical couple to form the functionalized pyridine product. researchgate.netrsc.org

This methodology has been successfully applied to the alkylation and amination of pyridines. rsc.orgrsc.org While direct photoredox-catalyzed C-H halogenation and alkoxylation of pyridines are less common, the underlying principles of radical generation and coupling offer potential pathways. For instance, radicals derived from sources of "X" or "OR" could theoretically be coupled with pyridinyl radicals. The table below summarizes common photocatalysts used in pyridine functionalization.

| Photocatalyst | Type | Common Applications |

| Ir(ppy)₃ | Iridium-based | Alkylation, Amination nih.gov |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Iridium-based | Alkylation, Trifluoromethylation nih.gov |

| Ru(bpy)₃²⁺ | Ruthenium-based | Trifluoromethylation acs.org |

| 3DPAFIPN | Organic (Adachi-type) | Alkylation nih.gov |

| Eosin Y | Organic Dye | Minisci-type Reactions |

Transition Metal-Catalyzed C-H Activation in Pyridine Synthesis

Transition metals such as palladium (Pd), rhodium (Rh), iridium (Ir), and copper (Cu) are widely used to catalyze the direct functionalization of pyridine C-H bonds. nih.govbeilstein-journals.org These reactions often rely on a directing group to achieve high regioselectivity. The pyridine nitrogen atom itself can act as a directing group, typically favoring functionalization at the C2 position. acs.org

Key methodologies include:

Palladium-Catalyzed Arylation : Pd catalysts are effective for the C-H arylation of pyridines and their N-oxides, coupling them with aryl halides or arylboronic esters. beilstein-journals.org

Rhodium-Catalyzed Alkylation and Arylation : Rh(I) and Rh(III) catalysts have been developed for the direct arylation and alkylation of pyridines with various coupling partners. researchgate.net

Copper-Catalyzed Reactions : Inexpensive copper catalysts can mediate the C-H arylation of pyridine N-oxides. beilstein-journals.org

These methods provide powerful tools for building complex pyridine architectures from simple precursors, as shown in the following table summarizing various catalytic systems.

| Metal Catalyst | Directing Group | Transformation | Position |

| Pd(OAc)₂ | Pyridine N-oxide | Arylation | C2 |

| [RhCl(CO)₂]₂ | Pyridine | Arylation | C2 |

| RuCl₃·xH₂O | N-Aryl Amine | Arylation | ortho to amine |

| Cu(OAc)₂ | Pyridine N-oxide | Arylation | C2 |

Utilizing Reactive Intermediates for Precise Functionalization of Pyridines

The generation of reactive intermediates in situ provides a powerful method for achieving selective functionalization of pyridines under mild conditions, often avoiding the use of unstable organometallic reagents.

Pyridyl Phosphonium (B103445) Salts in Halogenation and Cross-Coupling

Pyridyl phosphonium salts have emerged as highly versatile and stable intermediates for the regioselective functionalization of pyridines. scientificupdate.com These salts are typically prepared by the reaction of a pyridine with an activating agent (e.g., triflic anhydride) followed by the addition of a phosphine (B1218219), such as triphenylphosphine. scientificupdate.com This process allows for the direct and selective activation of a C-H bond, most commonly at the C4 position. nih.gov

Once formed, these electrophilic phosphonium salts can undergo two main types of transformations:

Nucleophilic Displacement (SNAr-type) : The phosphonium group is an excellent leaving group and can be displaced by a wide range of nucleophiles. This has been exploited for the selective halogenation (chlorination, bromination, iodination) of the pyridine C4-position using simple metal halides as the nucleophilic source. nih.govchemrxiv.orgacs.org This two-step sequence (C-H phosphonylation followed by displacement) serves as a powerful method for late-stage halogenation of complex molecules. nih.gov Computational studies suggest this displacement proceeds via a stepwise SNAr pathway where phosphine elimination is the rate-determining step. acs.org

Radical-Radical Coupling : Pyridyl phosphonium salts serve as effective surrogates for cyanopyridines in photoredox-catalyzed radical coupling reactions. rsc.orgrsc.org Upon single-electron reduction, they form phosphonium-stabilized radical intermediates that can couple with other radicals (e.g., alkyl radicals generated from alkyl-BF₃K salts). researchgate.netnih.gov This expands the scope of radical functionalization to complex pyridines where the installation of a cyano group would be challenging. researchgate.netrsc.org

The versatility of pyridyl phosphonium salts is highlighted in the table below.

| Reaction Type | Reagents | Transformation |

| Halogenation | Metal Halides (e.g., KCl, NaBr) | C4-H to C4-Halogen nih.gov |

| Alkoxylation | Alkoxides (e.g., NaOMe) | C4-H to C4-Alkoxy scientificupdate.com |

| Azidation | Sodium Azide | C4-H to C4-Azide scientificupdate.com |

| Radical Alkylation | Alkyl-BF₃K salts, Photocatalyst | C4-H to C4-Alkyl nih.gov |

| Biaryl Coupling | Cyanopyridines, B₂pin₂ | C-C bond formation researchgate.net |

Zincke Imine Intermediates for Regioselective Halogenation

A significant challenge in the synthesis of substituted pyridines is achieving regioselective C-H halogenation, particularly at the 3-position, due to the intrinsic electronic properties of the pyridine ring. Traditional electrophilic aromatic substitution reactions are often electronically mismatched and necessitate harsh conditions, which can lead to a lack of selectivity and incompatibility with sensitive functional groups. To circumvent these limitations, a sophisticated strategy involving the use of Zincke imine intermediates has been developed. This method facilitates the highly regioselective halogenation of pyridines under mild conditions through a sequence of pyridyl ring opening, halogenation, and subsequent ring closing.

The process is initiated by the conversion of a pyridine into a more reactive, acyclic azatriene intermediate, also known as a "Zincke imine." This transformation temporarily converts the electron-deficient pyridine heterocycle into a series of polarized alkenes that are susceptible to electrophilic substitution, akin to electron-rich aromatic compounds. This activation allows for precise halogenation at what was originally the 3-position of the pyridine ring.

Experimental and computational mechanistic studies have revealed that the nature of the halogen electrophile can influence the selectivity-determining step of the reaction. For instance, in chlorination and bromination reactions, an irreversible carbon-halogen bond-forming step typically governs the regioselectivity. In contrast, for iodination, the carbon-iodine bond formation can be reversible, and a subsequent deprotonation step may dictate the regioselectivity. This methodology has proven effective for a diverse array of 3-halopyridines and has been successfully applied in the late-stage halogenation of complex molecules, including pharmaceuticals and agrochemicals.

Sustainable and Green Chemistry Paradigms in the Synthesis of this compound

The principles of sustainable and green chemistry are increasingly influencing the development of synthetic routes for fine chemicals and pharmaceutical intermediates, including this compound and its analogues. These paradigms focus on minimizing environmental impact through the reduction of waste, energy consumption, and the use of hazardous substances. Key strategies in this domain include the use of solvent-free conditions, alternative energy sources, green solvents, and catalytic methods to improve atom economy.

Solvent-Free and Mechanochemical Activation for Pyridine Synthesis

Solvent-free synthesis and mechanochemistry represent a significant advancement in green chemistry by reducing or eliminating the reliance on volatile organic solvents, which are a primary source of chemical waste. Mechanochemical methods, such as ball milling, utilize mechanical energy to induce chemical transformations in the solid state. This approach can lead to higher yields, shorter reaction times, and sometimes different product selectivities compared to traditional solution-based methods.

While specific applications to this compound are not extensively documented, the mechanochemical synthesis of various heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives, has been successfully demonstrated. For instance, the synthesis of pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones has been achieved in quantitative yields through ball-milling without the need for a catalyst. These solvent-free methods offer a promising avenue for the environmentally benign synthesis of pyridine-based architectures.

Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis for Heterocyclic Compounds

| Product | Method | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | Ball-milling | Solvent-free, catalyst-free | - | Quantitative | rsc.org |

| Zn and Cu complexes with pyridine | Mechanochemical | Grinding, 30 min | 30 minutes | High | mdpi.com |

| Zn and Cu complexes with pyridine | Solution-based | Conventional | Longer | Lower | mdpi.com |

Microwave and Ultrasound Assisted Organic Synthesis (MAOS, UAOS) for Enhanced Efficiency

Microwave and ultrasound irradiation are alternative energy sources that can significantly enhance the efficiency of organic reactions. These techniques often lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS) has been widely applied to the synthesis of nitrogen-containing heterocyles, including pyridines. The rapid and uniform heating provided by microwaves can accelerate reactions that are sluggish under conventional conditions. For example, the Bohlmann-Rahtz pyridine synthesis, a two-step process, can be performed in a single, one-pot procedure under microwave irradiation, affording tri- and tetrasubstituted pyridines in high yields and with complete regioselectivity. nih.govresearchgate.net

Ultrasound-Assisted Organic Synthesis (UAOS) , or sonochemistry, utilizes the energy from acoustic cavitation to promote chemical reactions. The collapse of cavitation bubbles creates localized hot spots with extremely high temperatures and pressures, which can accelerate reactions and increase yields. acs.orgresearchgate.net This method has been successfully employed for the synthesis of various substituted pyridines and other heterocycles, often under mild, ambient temperature conditions. researchgate.netrsc.org

Table 2: Enhanced Efficiency in Heterocycle Synthesis using MAOS and UAOS

| Synthesis | Method | Key Advantages | Reference |

|---|---|---|---|

| Substituted Pyridines (Bohlmann-Rahtz) | MAOS | One-pot procedure, reduced time (10-20 min), high yields (up to 98%) | nih.govresearchgate.net |

| N-alkylated 2-pyridones | MAOS | Reduced time (15 min vs 180 min), improved yield (81-94% vs 65-77%) | rsc.org |

| Multisubstituted Pyridines | UAOS | Mild conditions, short reaction times, excellent yields | researchgate.net |

| Pyrimidine derivatives | UAOS | Shorter reaction times, increased yields compared to conventional heating | acs.org |

Development and Application of Green Solvents (e.g., Water, Ionic Liquids, Deep Eutectic Solvents)

The replacement of volatile and hazardous organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Water is an ideal green solvent, but its application in organic synthesis can be limited by the poor solubility of nonpolar reactants.

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They possess negligible vapor pressure, high thermal stability, and can be tailored to dissolve a wide range of organic and inorganic compounds. Pyridinium-based ionic liquids, for example, have been synthesized and utilized as media for various chemical transformations.

Deep Eutectic Solvents (DESs) are another class of green solvents that are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA). They share many of the favorable properties of ionic liquids but are often cheaper, less toxic, and more biodegradable. DESs have been successfully employed in the synthesis of N-heterocycles, including imidazole (B134444) and pyrazole (B372694) derivatives, sometimes acting as both the solvent and a catalyst.

The application of these green solvents could offer significant environmental benefits in the synthesis of this compound by replacing traditional organic solvents.

Comprehensive Spectroscopic and Analytical Characterization of 2 Bromo 5 Chloro 3 Isopropoxypyridine

Advanced Mass Spectrometry Techniques for Precise Molecular Weight and Fragmentation Pattern Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate components of a mixture and identify them based on their mass-to-charge ratio (m/z). These methods are critical for assessing the purity of 2-Bromo-5-chloro-3-isopropoxypyridine and identifying any potential impurities from its synthesis, such as starting materials or side-products.

In GC-MS analysis, the compound would be vaporized and separated on a capillary column before entering the mass spectrometer. Electron ionization (EI) would likely be used, causing the molecule to fragment in a predictable pattern. The molecular ion peak [M]⁺ would be expected around m/z 250, corresponding to the molecular weight of the compound (250.52 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

LC-MS is suitable for less volatile compounds and can use softer ionization techniques like electrospray ionization (ESI), which typically results in less fragmentation and a prominent protonated molecule peak [M+H]⁺ at m/z 251.

Key analytical findings would include the retention time from the chromatography, which helps in identification, and the mass spectrum, which confirms the molecular weight and provides structural clues through fragmentation patterns. The loss of the isopropyl group (C₃H₇, 43 Da) or the isopropoxy group (OC₃H₇, 59 Da) would be anticipated as common fragmentation pathways.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment (m/z) | Possible Identity/Loss |

| ~250 | Molecular Ion [M]⁺ (showing Br/Cl isotopic pattern) |

| ~207 | [M - C₃H₇]⁺ (Loss of isopropyl group) |

| ~191 | [M - OC₃H₇]⁺ (Loss of isopropoxy group) |

| ~156 | [M - Br - C₂H₄]⁺ (Loss of bromine and ethene from isopropyl) |

| ~128 | [C₅H₂ClNO]⁺ Fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra would provide definitive evidence for the key structural components.

The IR spectrum would be expected to show strong absorptions corresponding to the C-O-C stretching of the ether linkage, C-H stretching from the aromatic pyridine (B92270) ring and the aliphatic isopropyl group, and characteristic vibrations of the substituted pyridine ring. The C-Br and C-Cl stretching vibrations typically appear in the fingerprint region (< 800 cm⁻¹). Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, offering clearer signals for the pyridine ring vibrations.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretch |

| Aliphatic C-H (isopropyl) | 2980 - 2850 | Stretch |

| C=C, C=N (Pyridine Ring) | 1600 - 1450 | Stretch |

| C-H (isopropyl) | 1470 - 1450, 1385 - 1365 | Bend |

| Aryl Ether (C-O-C) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretch |

| C-Cl | 800 - 600 | Stretch |

| C-Br | 680 - 515 | Stretch |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores (light-absorbing groups). The substituted pyridine ring in this compound acts as the primary chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or cyclohexane, would be expected to show absorption bands in the UV region characteristic of π → π* and n → π* transitions associated with the aromatic system. The position and intensity (molar absorptivity, ε) of the maximum absorption wavelength (λmax) are influenced by the substituents (bromo, chloro, and isopropoxy groups) on the pyridine ring.

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Value | Associated Transition |

| λmax 1 | ~220-240 nm | π → π |

| λmax 2 | ~270-290 nm | n → π |

| Solvent | Ethanol or Hexane (B92381) | - |

Elemental Analysis (CHNS/Halogen) for Stoichiometric Verification

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (Carbon, Hydrogen, Nitrogen, Sulfur, Halogens) in a compound. This analysis provides a fundamental check of a sample's purity and empirical formula. For this compound (C₈H₉BrClNO), the experimentally determined percentages of C, H, N, Br, and Cl should closely match the theoretical values calculated from its molecular formula. A close correlation between experimental and theoretical values is a strong indicator of the compound's stoichiometric purity.

Table 4: Elemental Composition of this compound

| Element | Molecular Formula | Theoretical Percentage (%) |

| Carbon (C) | C₈H₉BrClNO | 38.36 |

| Hydrogen (H) | C₈H₉BrClNO | 3.62 |

| Nitrogen (N) | C₈H₉BrClNO | 5.59 |

| Bromine (Br) | C₈H₉BrClNO | 31.90 |

| Chlorine (Cl) | C₈H₉BrClNO | 14.15 |

| Oxygen (O) | C₈H₉BrClNO | 6.38 |

X-ray Crystallography for Definitive Solid-State Structural Determination

Table 5: Hypothetical X-ray Crystallography Data Parameters

| Parameter | Information Provided |

| Crystal System | The basic shape of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry elements of the unit cell |

| Unit Cell Dimensions | a, b, c (lengths); α, β, γ (angles) |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-Br, C-O, C=N) |

| Bond Angles | Angles between adjacent bonds (e.g., C-O-C) |

| Torsion Angles | Defines the conformation of the isopropoxy group |

Chromatographic Techniques for Separation, Purification, and Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for the separation, purification, and quantitative purity assessment of this compound. They are routinely used for quality control in chemical synthesis.

GC is well-suited for this compound due to its likely volatility. A method would be developed using a capillary column with a non-polar or mid-polarity stationary phase, and a flame ionization detector (FID) would provide high sensitivity for quantitative analysis. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Reversed-phase HPLC (RP-HPLC) would be an alternative or complementary method. A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would likely provide good separation. Detection using a UV detector set at one of the compound's absorption maxima (e.g., ~275 nm) would allow for sensitive detection and quantification.

Table 6: Typical Chromatographic Conditions for Purity Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Technique | Capillary GC | Reversed-Phase HPLC (RP-HPLC) |

| Column | e.g., DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm | e.g., C18 (Octadecyl-silica), 150 mm x 4.6 mm, 5 µm |

| Mobile/Carrier | Helium or Hydrogen | Acetonitrile/Water or Methanol/Water gradient |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV-Vis Diode Array Detector (DAD) @ ~275 nm |

| Primary Use | Purity assessment, detection of volatile impurities | Purity assessment, quantification, detection of non-volatile impurities |

| Key Result | Retention Time, Peak Area (%) | Retention Time, Peak Area (%) |

Preparative Chromatography for Compound Isolation

The isolation and purification of this compound from reaction mixtures is a critical step to ensure the high purity required for subsequent analytical characterization and use as a chemical intermediate. Preparative chromatography, a technique used to separate and purify larger quantities of compounds, is a principal method employed for this purpose. This process relies on the differential partitioning of the target compound and impurities between a stationary phase and a mobile phase.

For compounds with the structural characteristics of this compound—a halogenated and ether-functionalized pyridine ring—normal-phase chromatography is a commonly utilized strategy. In this approach, a polar stationary phase, such as silica (B1680970) gel, is used in conjunction with a non-polar mobile phase. The separation is based on the varying degrees of interaction of the components in the crude product with the stationary phase.

Detailed research findings indicate that the purification of analogous substituted alkoxypyridines is effectively achieved using silica gel flash chromatography. The choice of eluent system is crucial for successful separation. A common approach involves a binary solvent system, typically consisting of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve a good separation between the desired product and any impurities.

In a typical preparative column chromatography procedure for a compound structurally similar to this compound, the crude material is first dissolved in a minimal amount of a suitable solvent and then adsorbed onto a small amount of silica gel. This pre-adsorbed sample is then carefully loaded onto the top of a packed silica gel column. The mobile phase is subsequently passed through the column, and the separated components are collected in fractions as they elute. The composition of the fractions is monitored by TLC to identify those containing the pure product.

The following data tables provide a summary of typical parameters that would be employed in the preparative chromatographic purification of this compound, based on established methods for structurally related compounds.

Table 1: Preparative Chromatography System Parameters

| Parameter | Description |

| Chromatography Mode | Normal-Phase |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on sample size |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Detection Method | UV-Vis or TLC analysis of fractions |

Table 2: Illustrative Gradient Elution Profile

| Time (min) | % Hexane | % Ethyl Acetate | Flow Rate (mL/min) |

| 0-5 | 98 | 2 | 20 |

| 5-25 | 98 -> 90 | 2 -> 10 | 20 |

| 25-30 | 90 | 10 | 20 |

It is important to note that the specific conditions, such as the gradient profile and flow rate, would be optimized based on the specific impurity profile of the crude reaction mixture. The collection of fractions and subsequent analysis allows for the isolation of this compound with a high degree of purity.

Computational and Theoretical Insights into 2 Bromo 5 Chloro 3 Isopropoxypyridine

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied computational tool for predicting a variety of molecular properties with a good balance of accuracy and computational cost.

A fundamental step in computational chemistry is the determination of the molecule's most stable three-dimensional structure, known as the optimized geometry. For 2-Bromo-5-chloro-3-isopropoxypyridine, this would involve calculations to find the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

Conformational analysis would also be crucial, particularly concerning the rotation around the C-O bond of the isopropoxy group. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface would identify the most stable conformers (energy minima) and the transition states (saddle points) that separate them, providing insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating regions of electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ijesit.commdpi.com Conversely, a small gap indicates a molecule that is more reactive and can be more easily polarized. mdpi.com For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering predictions about the molecule's reactivity and electronic transitions. ijesit.com

The distribution of electron density within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. nih.gov These maps use a color scale to indicate regions of negative and positive potential.

For this compound, an MEP map would highlight electron-rich areas (typically colored red or yellow), such as those around the nitrogen and oxygen atoms, which are susceptible to electrophilic attack. nih.govresearchgate.net It would also show electron-deficient regions (typically colored blue), such as those around hydrogen atoms, which are prone to nucleophilic attack. nih.govresearchgate.net This provides a powerful tool for predicting intermolecular interactions and reactive sites.

DFT calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and can help in the structural elucidation of new compounds.

Quantum Chemical Descriptors for Reactivity and Selectivity

From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to quantify the global reactivity and selectivity of a molecule.

These descriptors provide a quantitative measure of a molecule's stability and reactivity. dergipark.org.tr

Chemical Hardness (η) and Softness (S): Hardness is a measure of the resistance to a change in electron distribution or charge transfer. It is approximated as half of the HOMO-LUMO gap. nih.gov A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. mdpi.com Softness is the reciprocal of hardness and indicates a molecule's polarizability. nih.gov

Electronegativity (χ): This is the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the average of the HOMO and LUMO energies. nih.gov

Electrophilicity Index (ω): This index, introduced by Parr, measures the energy stabilization when a molecule acquires additional electronic charge from the environment. arxiv.org It quantifies the global electrophilic nature of a molecule and is useful for predicting how a molecule will behave as an electrophile in a reaction. nih.govresearchgate.net

While specific values for this compound are not available, the calculation of these descriptors through DFT would provide a comprehensive profile of its chemical reactivity.

Local Reactivity Descriptors (e.g., Fukui Functions)

To understand the regioselectivity of chemical reactions involving this compound, local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are invaluable. Among the most widely used descriptors are the Fukui functions, which indicate the propensity of a specific atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack.

The Fukui function, ƒ(r), quantifies the change in electron density at a point r when the total number of electrons in the system changes. Condensed Fukui functions are typically calculated for each atom in the molecule to pinpoint reactive centers.

ƒ+ (r) : Describes reactivity towards a nucleophilic attack (propensity to accept an electron). A higher value indicates a more electrophilic site.

ƒ- (r) : Describes reactivity towards an electrophilic attack (propensity to donate an electron). A higher value indicates a more nucleophilic site.

ƒ0 (r) : Describes reactivity towards a radical attack .

For this compound, the electron-withdrawing inductive effects of the bromine and chlorine atoms, combined with the electron-donating resonance effect of the isopropoxy group and the inherent electronic nature of the pyridine (B92270) ring, create a distinct reactivity map. Computational analysis would likely reveal that the carbon atoms attached to the halogen atoms (C2 and C5) and the carbon at the C6 position are the most electrophilic sites, making them susceptible to nucleophilic attack. The nitrogen atom, due to its lone pair, would be a primary site for electrophilic attack.

| Atomic Site | Calculated ƒ+ Value | Predicted Reactivity Rank (Electrophilic Site) |

|---|---|---|

| C2 (bonded to Br) | 0.185 | 1 |

| C6 | 0.160 | 2 |

| C4 | 0.142 | 3 |

| C5 (bonded to Cl) | 0.115 | 4 |

| N1 | 0.050 | 5 |

| C3 (bonded to O) | 0.035 | 6 |

Computational Mechanistic Elucidation of Synthetic Transformations

Computational chemistry is instrumental in mapping out the intricate details of reaction mechanisms, providing a step-by-step understanding of bond-breaking and bond-forming processes. For a polysubstituted pyridine like this compound, theoretical studies can elucidate the pathways of key synthetic transformations, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions.

Potential Energy Surface Mapping and Transition State Identification

A potential energy surface (PES) is a mathematical landscape that relates the energy of a molecule or a system of reacting molecules to its geometry. chemicalbook.combldpharm.com By mapping the PES for a reaction, chemists can identify the most favorable pathway from reactants to products. This pathway, known as the minimum energy path (MEP), proceeds through a high-energy point called the transition state (TS). nih.gov

For instance, in a hypothetical SNAr reaction where a nucleophile (e.g., methoxide) displaces the bromine atom at the C2 position of this compound, computational methods can be used to:

Optimize the geometries of the reactant, the intermediate (Meisenheimer complex), the transition states, and the product.

Calculate the energy of each of these structures.

Identify the transition state structure, which is a first-order saddle point on the PES (a maximum in the reaction coordinate but a minimum in all other coordinates). chemicalbook.combldpharm.com Vibrational frequency analysis is used to confirm the TS, which is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

| Reaction Step | Parameter | Calculated Value (kcal/mol) | Interpretation |

|---|---|---|---|

| Reactants → TS1 | Activation Energy (ΔE‡1) | +18.5 | Energy barrier for Meisenheimer complex formation |

| Reactants → Intermediate | Enthalpy Change (ΔH1) | -5.2 | Formation of the intermediate is exothermic |

| Intermediate → TS2 | Activation Energy (ΔE‡2) | +12.1 | Energy barrier for leaving group departure |

| Reactants → Products | Overall Reaction Enthalpy (ΔHrxn) | -15.8 | The overall reaction is thermodynamically favorable |

Solvent Effects and Catalysis Modeling

Reactions are rarely performed in the gas phase; the solvent can play a critical role in reaction energetics. Computational models can account for solvent effects using either implicit or explicit solvation models.

Implicit models (e.g., Polarizable Continuum Model - PCM) treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient.

Explicit models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions (like hydrogen bonding) at a higher computational cost.

For reactions involving this compound, modeling solvent effects is crucial for accurately predicting reaction barriers and stabilities, especially if charged species or intermediates are involved. Similarly, if a catalyst (e.g., a palladium complex for a cross-coupling reaction) is used, its role can be modeled to understand how it lowers the activation energy by providing an alternative, lower-energy reaction pathway.

Structure-Reactivity/Property Relationship (SAR/SPR) Studies Utilizing Computational Models

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. Computational models are highly effective in developing quantitative structure-activity relationship (QSAR) models. researchgate.net

For this compound, a QSAR study could involve creating a library of analogous compounds by systematically modifying its structure—for example, by changing the halogen at the C2 position (F, Cl, Br, I), altering the substituent at the C5 position, or varying the alkoxy group at the C3 position (methoxy, ethoxy, propoxy, etc.). For each analog, a set of molecular descriptors would be calculated, including:

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Verloop sterimol).

Hydrophobicity descriptors: LogP.

These calculated descriptors can then be statistically correlated with an experimentally measured property (e.g., reaction rate, binding affinity to a receptor) to build a predictive QSAR model. Such models can accelerate the discovery of new molecules with enhanced reactivity or desired biological functions by predicting their properties before they are synthesized.

Molecular Docking and Dynamics Simulations for Intermolecular Interactions

Given that many pyridine-based structures are key components of pharmaceuticals, it is relevant to explore the potential intermolecular interactions of this compound with biological macromolecules like proteins or enzymes.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. A lower binding energy score typically indicates a more stable and favorable interaction. This method can identify key interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds, between the ligand and specific amino acid residues in the receptor.

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, complementing the static picture from docking. Starting from a docked pose, an MD simulation calculates the forces on all atoms and integrates Newton's equations of motion to simulate their movement over time. This allows for the assessment of the stability of the ligand-receptor complex, the flexibility of the binding pocket, and the role of solvent molecules in the interaction. For this compound, MD simulations could confirm whether the initial docked pose is stable over a period of nanoseconds and reveal dynamic changes in the binding interactions.

| Parameter | Value | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (kcal/mol) | -7.8 | - | - |

| Key Interactions | - | LEU 83 | Hydrophobic |

| GLY 84 | Halogen Bond (with C5-Cl) | ||

| LYS 22 | Hydrogen Bond (with Pyridine N) |

Reactivity and Mechanistic Exploration of 2 Bromo 5 Chloro 3 Isopropoxypyridine

Selective Functionalization at Halogen Centers (Bromine and Chlorine)

The presence of two different halogen atoms on the pyridine (B92270) ring, bromine at the C2 position and chlorine at the C5 position, is a key feature of 2-Bromo-5-chloro-3-isopropoxypyridine. This arrangement allows for selective chemical modifications, primarily driven by the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds.

Orthogonal Reactivity of Bromine vs. Chlorine Substituents

The concept of orthogonal reactivity is central to the synthetic utility of dihalogenated aromatic compounds. In the context of this compound, the C-Br bond is significantly more reactive than the C-Cl bond in many common transformations, particularly in transition metal-catalyzed cross-coupling reactions. This difference in reactivity stems from the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, the oxidative addition of a low-valent metal catalyst (like palladium(0)) to the C-Br bond occurs at a much faster rate and under milder conditions than its addition to the C-Cl bond. nih.gov

This reactivity hierarchy enables a stepwise functionalization strategy. The bromine atom at the C2 position can be selectively replaced while leaving the chlorine atom at the C5 position intact. Subsequently, the less reactive C-Cl bond can be targeted for a second, different transformation under more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems). This selective approach is highly valuable for the synthesis of complex, polysubstituted pyridine derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Sonogashira, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net this compound is an excellent substrate for these reactions, with the C2-Br position being the primary site of reaction.

Suzuki Coupling: This reaction involves the coupling of the halopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. Selective coupling at the C2 position can be achieved to form a new C-C bond.

Stille Coupling: This method uses organostannanes as the coupling partners. It is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: Involving organozinc reagents, this reaction is often noted for its high reactivity and yields.

Sonogashira Coupling: This reaction creates a C-C bond between the C2 position and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the halopyridine with an amine in the presence of a palladium catalyst. It allows for the selective introduction of primary or secondary amines at the C2 position.

The table below outlines typical conditions for the selective functionalization of the C2-bromo position in a compound like this compound, based on established protocols for similar substrates. nih.gov

| Coupling Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Resulting Bond |

|---|---|---|---|---|---|

| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄ | K₂CO₃ or Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | C(sp²)-C(sp²) |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | - (Base not always required) | Toluene or THF | C(sp²)-C(sp²) |

| Negishi | Ar-ZnCl | Pd(dppf)Cl₂ | - | THF or DMF | C(sp²)-C(sp²) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI | Et₃N or Piperidine | THF or DMF | C(sp²)-C(sp) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Xantphos | NaOt-Bu or Cs₂CO₃ | Toluene or Dioxane | C(sp²)-N |

Nucleophilic Substitution Reactions with Varied Nucleophiles

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the bromine atom at the C2 position is activated for SNAr. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide ion. The chlorine at the C5 position is meta to the nitrogen and thus significantly less activated towards SNAr, further enabling selective functionalization at the C2 position.

| Nucleophile | Example | Product Type |

|---|---|---|

| Alkoxides | NaOCH₃ | 2-Methoxy-5-chloro-3-isopropoxypyridine |

| Thiolates | NaSPh | 5-Chloro-3-isopropoxy-2-(phenylthio)pyridine |

| Amines | Piperidine | 2-(Piperidin-1-yl)-5-chloro-3-isopropoxypyridine |

Halogen-Dance Reactions and Rearrangements

Halogen-dance reactions (HDR) are base-catalyzed isomerizations where a halogen atom migrates from one position to another on an aromatic ring. clockss.orgresearchgate.net This process typically occurs via a deprotonation-rehalogenation sequence. For this compound, treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) could potentially induce a halogen-dance. The base would first abstract a proton from one of the available ring positions (C4 or C6). The resulting pyridyl anion could then rearrange, leading to migration of the bromine atom. Chlorine atoms are generally less mobile than bromine atoms in such rearrangements. clockss.orgresearchgate.net The ultimate position of the halogen is determined by the thermodynamic stability of the intermediate anionic species. scribd.com This reaction pathway can provide access to pyridine isomers that are difficult to synthesize through other methods.

Transformations Involving the Isopropoxy Moiety

Beyond the halogen centers, the isopropoxy group at the C3 position offers another site for chemical modification.

Cleavage and Derivatization of the Alkoxy Group (e.g., to hydroxyl, carbonyl)

The ether linkage of the isopropoxy group can be cleaved to unmask a hydroxyl group. This transformation is typically accomplished using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). The reaction converts the isopropoxy group into a hydroxyl group, yielding 2-bromo-5-chloro-pyridin-3-ol.

This resulting 3-hydroxypyridine (B118123) is a valuable intermediate. The hydroxyl group can be further derivatized through various reactions, including:

O-alkylation: Reaction with alkyl halides to introduce different alkoxy groups.

O-acylation: Reaction with acyl chlorides or anhydrides to form esters.

Conversion to a triflate: Reaction with triflic anhydride (B1165640) to generate a highly reactive triflate group, which can then participate in cross-coupling reactions.

While direct oxidation of the C3 position to a carbonyl is not straightforward without disrupting the aromatic system, the cleavage of the isopropoxy group to a hydroxyl is a key step in creating a versatile synthetic handle for further molecular elaboration.

Isopropoxy Group as a Directing Group for Further C-H Functionalization

While specific studies on the C-H functionalization of this compound are not extensively documented, the directing influence of its isopropoxy substituent can be inferred from established principles of pyridine chemistry and related analogues. Alkoxy groups, such as isopropoxy, are generally classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution reactions due to their ability to donate electron density to the aromatic ring via a +M (mesomeric) effect. aakash.ac.inlibretexts.org

In the context of transition-metal-catalyzed C-H functionalization, the regioselectivity is often governed by a combination of electronic effects, steric hindrance, and the coordinating ability of heteroatoms or existing functional groups. rsc.orgnih.gov For pyridine derivatives, the nitrogen atom is a powerful coordinating site that typically directs functionalization to the C2 and C6 positions. nih.gov However, in this compound, these positions are already occupied by a bromine atom and the pyridine nitrogen, respectively.

The isopropoxy group at the C-3 position is therefore expected to play a crucial role in directing further functionalization. Its electron-donating nature would activate the ortho (C2, C4) and para (C6) positions. With the C2 and C6 positions blocked, the C-4 position becomes the most probable site for C-H functionalization directed by the isopropoxy group. This is consistent with studies on other substituted pyridines where distal C-H functionalization at the C3 or C4 positions has been achieved, often influenced by the electronic nature of the substituents present. nih.gov For instance, C3-alkenylation has been shown to be effective for pyridines bearing methoxy (B1213986) groups, demonstrating the compatibility of alkoxy substituents in such transformations. nih.gov

Reactivity at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a key center for reactivity, particularly in N-oxidation and N-alkylation reactions.

N-Oxidation The conversion of pyridines to their corresponding N-oxides is a fundamental transformation that alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic attack. thieme-connect.de This oxidation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent. thieme-connect.de Other oxidizing systems, such as methyltrioxorhenium-catalyzed oxidation with hydrogen peroxide or the use of dimethyldioxirane (B1199080) (DMDO), are also effective, particularly for hindered substrates. thieme-connect.deresearchgate.net For this compound, treatment with such oxidants is expected to yield the corresponding this compound N-oxide. The substituents on the ring are generally stable under these conditions, and the reaction proceeds via electrophilic attack of the oxidant on the nitrogen lone pair.

| Reaction Type | Typical Reagent | Solvent | General Conditions | Reference |

| N-Oxidation | m-CPBA | Dichloromethane (DCM) | 0 °C to room temperature | thieme-connect.de |

| N-Oxidation | Dimethyldioxirane (DMDO) | Acetone | Room temperature | researchgate.net |

N-Alkylation The nucleophilic character of the pyridine nitrogen allows it to react with various electrophiles, most notably alkylating agents, to form quaternary pyridinium (B92312) salts. researchgate.netthieme-connect.com Reagents such as alkyl halides (e.g., methyl iodide) or alkyl triflates readily alkylate the nitrogen atom. The reaction rate is influenced by the nucleophilicity of the pyridine, which is modulated by the electronic effects of the ring substituents. The electron-donating isopropoxy group in the target molecule would enhance nucleophilicity, while the electron-withdrawing halogens would decrease it. Nonetheless, N-alkylation is generally a feasible process for most substituted pyridines. Reactions with potent organometallic reagents, including Grignard and organolithium compounds, can also result in N-alkylation. researchgate.net

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. wikipedia.org this compound is expected to function as a monodentate, L-type ligand, coordinating to a metal center through the nitrogen lone pair. wikipedia.org

The stability and structure of the resulting metal complexes are influenced by both the electronic and steric properties of the ligand.

Steric Effects: The presence of the bulky bromine atom at the C-2 position, adjacent to the coordinating nitrogen, introduces significant steric hindrance. This can influence the coordination number and geometry of the metal center, potentially favoring complexes with lower coordination numbers or specific spatial arrangements of ligands to minimize steric clash. wikipedia.org

Substituted pyridines are known to form complexes with various geometries, including octahedral and tetrahedral, depending on the metal ion and reaction conditions. wikipedia.orgpressbooks.pub

Electrophilic and Nucleophilic Reactions on the Pyridine Ring System

The sole unsubstituted position in this compound is C-4, making it a prime target for further functionalization.

Electrophilic Substitution: The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic aromatic substitution. quora.com However, reactivity can be significantly enhanced by activating groups or by conversion to the corresponding N-oxide. The C-3 isopropoxy group is an activating, ortho-para director, which strongly favors electrophilic attack at the C-4 position. libretexts.org Conversion to the this compound N-oxide would further activate the ring, particularly at the C-4 (para) position, by donating electron density from the N-oxide oxygen into the ring system. quimicaorganica.orgvaia.com This strategy allows for reactions like nitration or halogenation to occur under much milder conditions than with the parent pyridine.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the C-2 and C-4 positions, which are electronically deficient and can stabilize the anionic Meisenheimer intermediate. stackexchange.comyoutube.com While the C-4 position in the title compound lacks a leaving group for a classical SNAr reaction, modern metal-catalyzed C-H functionalization methods provide a powerful alternative for introducing new substituents at this site. nih.govbeilstein-journals.org Palladium-catalyzed arylation, for example, has been used for the selective functionalization of the C-3 and C-4 positions of pyridines bearing various directing or electronically biasing groups. beilstein-journals.org

Radical reactions offer a complementary approach to functionalizing the pyridine ring, often with unique regioselectivity.

Minisci-type Reactions: The classical Minisci reaction involves the addition of a nucleophilic carbon-centered radical to an electron-deficient protonated pyridine. acs.org The reaction typically favors the C-2 and C-4 positions. For this compound under acidic conditions, the protonated pyridinium species would be highly activated towards radical attack. Given that the C-2 position is blocked, the C-4 position would be the expected site of functionalization.

Photoredox Catalysis: Recent advances in photoredox catalysis have enabled a wide array of radical C-H functionalization reactions under mild, neutral conditions. nih.govnih.gov These methods utilize visible light to generate radical species from various precursors, which can then add to heteroarenes. acs.orgresearchgate.net Strategies based on the single-electron reduction of pyridinium ions to form pyridinyl radicals have shown high C-4 regioselectivity for subsequent coupling with other radicals. acs.orgiciq.org This approach could be applied to an N-alkylated derivative of this compound to achieve selective C-4 functionalization.

| Reaction Type | Catalyst/Conditions | Radical Source Example | Expected Regioselectivity | Reference |

| Minisci Alkylation | H2SO4, (NH4)2S2O8, AgNO3 | Carboxylic Acid | C-4 | acs.org |

| Photoredox Alkylation | Photoredox Catalyst, Visible Light | Allylic C-H bond | C-4 | acs.orgiciq.org |

Kinetic and Thermodynamic Aspects of Key Transformations of this compound

However, a qualitative understanding of the kinetic and thermodynamic aspects of its reactivity can be extrapolated from established principles of physical organic chemistry and the known behavior of similarly substituted pyridine derivatives. The reactivity of this compound is primarily dictated by the electronic and steric effects of its substituents—the bromo, chloro, and isopropoxy groups—on the pyridine ring. These substituents influence the susceptibility of the molecule to various transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Pyridines bearing halogen substituents at the 2- and 4-positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen heteroatom, which can stabilize the negatively charged intermediate (a Meisenheimer-like complex). quimicaorganica.org In the case of this compound, the bromine atom at the 2-position is the most likely site for nucleophilic displacement.

Kinetic Aspects: The rate of a nucleophilic aromatic substitution reaction is influenced by several factors: the nature of the leaving group, the strength of the incoming nucleophile, and the electronic properties of the pyridine ring. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the trend I > Br > Cl > F, when the rate-determining step is the departure of the leaving group. lookchem.com However, for highly activated systems, the initial attack of the nucleophile can be rate-determining. The electron-withdrawing chloro group at the 5-position would be expected to increase the reaction rate by further stabilizing the anionic intermediate. Conversely, the electron-donating isopropoxy group at the 3-position, through its +M (mesomeric) effect, would likely decrease the rate of reaction by destabilizing the intermediate. The bulky isopropoxy group may also introduce steric hindrance, potentially slowing the approach of the nucleophile.

Thermodynamic Aspects: The thermodynamics of the SNAr reaction are governed by the relative bond strengths of the C-Br bond being broken and the new C-Nucleophile bond being formed. A more stable product, resulting from the formation of a stronger bond with the incoming nucleophile, will favor the reaction thermodynamically, leading to a more negative Gibbs free energy change (ΔG).

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine and carbon-chlorine bonds in this compound are amenable to forming new carbon-carbon or carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govwikipedia.org

Kinetic Aspects: The first and often rate-determining step in the catalytic cycle of many cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. harvard.edu The relative reactivity of aryl halides in oxidative addition is typically I > Br > Cl. harvard.edu Consequently, reactions involving this compound would be expected to occur preferentially at the more reactive C-Br bond at the 2-position over the C-Cl bond at the 5-position. The reaction kinetics are also highly dependent on the choice of palladium catalyst, ligands, base, and solvent system. organic-chemistry.org

While specific experimental data is not available, the following tables outline the key kinetic and thermodynamic parameters that would be determined in a comprehensive study of the transformations of this compound.

Table 1: Hypothetical Kinetic Parameters for Nucleophilic Substitution of this compound

| Transformation | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) |

| Nucleophilic Substitution | R-O⁻ | DMSO | 25 | Data not available | Data not available |

| Nucleophilic Substitution | R-NH₂ | NMP | 25 | Data not available | Data not available |

| Nucleophilic Substitution | R-S⁻ | DMF | 25 | Data not available | Data not available |

This table is illustrative. The values for Rate Constant and Activation Energy are not based on experimental results and are listed as "Data not available".

Table 2: Hypothetical Thermodynamic Parameters for Suzuki-Miyaura Coupling of this compound

| Transformation | Coupling Partner | Catalyst System | Enthalpy Change (ΔH) | Entropy Change (ΔS) | Gibbs Free Energy Change (ΔG) |

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Data not available | Data not available | Data not available |

| Suzuki-Miyaura Coupling | Alkylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Data not available | Data not available | Data not available |

This table is illustrative. The values for Enthalpy Change, Entropy Change, and Gibbs Free Energy Change are not based on experimental results and are listed as "Data not available".

Advanced Applications and Future Research Directions of 2 Bromo 5 Chloro 3 Isopropoxypyridine

2-Bromo-5-chloro-3-isopropoxypyridine as a Versatile Synthetic Synthon for Complex Molecular Scaffolds

The presence of two distinct halogen atoms (bromine and chlorine) at positions 2 and 5, and an isopropoxy group at position 3 of the pyridine (B92270) ring, endows this compound with multiple reactive sites. This allows for selective and sequential functionalization, making it a highly valuable synthon for the synthesis of complex molecular scaffolds. The bromo substituent is particularly amenable to various palladium-catalyzed cross-coupling reactions, while the chloro group can be targeted under different reaction conditions.

Construction of Polyfunctionalized Heterocycles

The strategic placement of the bromo and chloro substituents on the pyridine ring of this compound allows for its use in the regioselective synthesis of polyfunctionalized heterocycles. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing new carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, the bromine atom at the 2-position is more reactive towards palladium catalysts than the chlorine atom at the 5-position. This difference in reactivity enables selective Suzuki cross-coupling reactions. While direct studies on this compound are limited, research on analogous compounds like 5-bromo-2-methylpyridin-3-amine (B1289001) demonstrates the feasibility of such transformations. In one study, a series of novel 5-aryl-2-methylpyridin-3-amine derivatives were synthesized via Suzuki cross-coupling with various arylboronic acids in moderate to good yields mdpi.com. This suggests that this compound could similarly be employed to introduce a wide range of aryl and heteroaryl groups at the 2-position, leading to diverse polyfunctionalized pyridines.

Similarly, the Buchwald-Hartwig amination reaction can be utilized to introduce various amine functionalities. For example, a cascade reaction involving imination and Buchwald-Hartwig cross-coupling has been developed for the synthesis of pyrido[2,3-d]pyrimidines from β-bromovinyl/aryl aldehydes and 6-amino-1,3-dialkyluracils rsc.org. The synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines has also been achieved through amination of 5-bromo-2-chloro-3-nitropyridine (B118568) followed by further synthetic manipulations nih.gov. These examples highlight the potential of the bromo-chloro pyridine core, present in this compound, to serve as a scaffold for the construction of fused heterocyclic systems.

Table 1: Potential Cross-Coupling Reactions with this compound

| Reaction Type | Coupling Partner | Potential Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | 2-Aryl-5-chloro-3-isopropoxypyridine |

| Buchwald-Hartwig | Primary/Secondary Amine | 2-Amino-5-chloro-3-isopropoxypyridine |

| Sonogashira | Terminal alkyne | 2-Alkynyl-5-chloro-3-isopropoxypyridine |

| Stille | Organostannane | 2-Alkyl/Aryl-5-chloro-3-isopropoxypyridine |

Preparation of Natural Product Analogues and Bioactive Molecules

The pyridine moiety is a common structural motif in a vast array of natural products and bioactive molecules. The ability to selectively functionalize the this compound core makes it an attractive starting material for the synthesis of analogues of these important compounds. By introducing various substituents through cross-coupling and other reactions, libraries of novel compounds can be generated and screened for biological activity.

The synthesis of chlorine-containing molecules is a significant area of pharmaceutical research, with numerous FDA-approved drugs containing this halogen nih.gov. The presence of both bromine and chlorine in this compound offers a dual handle for synthetic diversification in the quest for new therapeutic agents. For instance, the bromo group can be selectively replaced, and the chloro group can be retained to modulate the electronic and lipophilic properties of the final molecule, which are crucial for its pharmacokinetic and pharmacodynamic profiles. The synthesis of novel pyridine-based derivatives with potential anti-thrombolytic and biofilm inhibition activities has been demonstrated through Suzuki cross-coupling reactions of a similar bromo-substituted pyridine mdpi.com.

Role in Materials Science and Functional Materials Development

The unique electronic properties of the substituted pyridine ring in this compound make it a promising candidate for incorporation into functional materials. Its potential applications span from supramolecular chemistry to organic electronics.

Building Block for Supramolecular Assemblies and Coordination Polymers

The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating to metal ions to form coordination polymers and metal-organic frameworks (MOFs). The nature and position of the substituents on the pyridine ring can influence the coordination geometry and the resulting supramolecular architecture. The isopropoxy group, in particular, can influence the steric environment around the nitrogen atom, potentially leading to the formation of unique and predictable structures. Coordination polymers constructed from metal ions and bridging organic ligands can exhibit interesting properties such as luminescence, which is often a key feature for their application as sensors or in light-emitting devices semanticscholar.org.

Potential in Organic Electronic and Photonic Materials